1-(2-Chlorophenyl)-3-buten-1-ol
Overview
Description
“1-(2-Chlorophenyl)-3-buten-1-ol” is a compound that contains a chlorophenyl group attached to a butenol group. The presence of the chlorophenyl group suggests that this compound may have some similar properties to other chlorinated aromatic compounds .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)-3-buten-1-ol” would consist of a chlorophenyl group (a benzene ring with a chlorine atom) attached to a butenol group (a four-carbon chain with a double bond and a hydroxyl group). The exact structure would depend on the locations of these groups .
Chemical Reactions Analysis
The chemical reactions of “1-(2-Chlorophenyl)-3-buten-1-ol” would depend on its exact structure and the conditions under which it’s reacted. The chlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)-3-buten-1-ol” would depend on factors like its exact molecular structure and the environment. For example, its solubility, melting point, boiling point, and reactivity would be influenced by these factors .
Scientific Research Applications
Olefin Reactions
1-(2-Chlorophenyl)-3-buten-1-ol, as a phenyl-substituted olefin, can be involved in various chemical reactions. For instance, it can react with α-cyanoacetamide in the presence of manganese(III) acetate, producing 2-butenamides and 2-buten-4-olides. This process also generates glycols or ketones through direct oxidation. These reactions are influenced by the hard and soft acids and bases (HSAB) concept, which can help explain the mechanisms involved in these transformations (Sato, Nishino, & Kurosawa, 1987).
Structural Studies
The structural properties of compounds related to 1-(2-Chlorophenyl)-3-buten-1-ol have been extensively studied. For example, the crystal structure of cyproconazole, a conazole fungicide with a 4-chlorophenyl group, reveals interesting aspects like hydrogen bonding and weak C—H⋯π interactions. These structural insights are crucial for understanding the physical and chemical properties of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Chemical Synthesis
1-(2-Chlorophenyl)-3-buten-1-ol can be used in the synthesis of various chemical products. For example, Palladium(II)-catalyzed dicarbonylation of similar 3-buten-1-ols can efficiently produce γ-butyrolactones, which have wide applications in chemical synthesis. The process involves stereospecific cis addition and demonstrates the versatility of such compounds in organic synthesis (Tamaru, Hojo, & Yoshida, 1991).
Metabolic Engineering
In the field of biotechnology, derivatives of 1-(2-Chlorophenyl)-3-buten-1-ol can be produced through metabolic engineering. For instance, microbial production of branched five carbon (C5) alcohols, which have potential as biofuels, can be achieved by engineering a heterologous isoprenoid pathway in E. coli. This demonstrates the potential of 1-(2-Chlorophenyl)-3-buten-1-ol derivatives in renewable energy production (George et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)but-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIIUQFVPDIOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323680 | |
Record name | 1-(2-Chlorophenyl)-3-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-buten-1-ol | |
CAS RN |
24165-66-0 | |
Record name | 2-Chloro-α-2-propen-1-ylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24165-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 404643 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24165-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chlorophenyl)-3-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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